4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
Overview
Description
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methoxyethoxy group and a methyl group
Scientific Research Applications
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is utilized in the preparation of functional materials, such as polymers and coatings, due to its reactivity and ability to introduce sulfonyl groups.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under basic conditions, often using a solvent such as tetrahydrofuran (THF) and water at room temperature. The resulting product is this compound, which can be isolated and purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Organic solvents such as dichloromethane, THF, and acetonitrile are often used to facilitate these reactions.
Catalysts: In some cases, catalysts such as tertiary amines or phase transfer catalysts are employed to enhance the reaction rate.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonic acids, depending on the nature of the nucleophile and reaction conditions.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. The resulting sulfonamide or sulfonate derivatives can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the nucleophile and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethoxymethyl chloride: This compound is similar in structure but lacks the sulfonyl chloride group.
2-Methoxyethanol: Another related compound, which is used as a solvent and in the synthesis of various organic compounds.
Uniqueness
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the 2-methoxyethoxy substituent. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-3-methylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-8-7-9(16(11,12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUYJLMTRQASDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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